molecular formula C21H33N3 B8681135 3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole CAS No. 801267-79-8

3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole

Cat. No. B8681135
CAS RN: 801267-79-8
M. Wt: 327.5 g/mol
InChI Key: ICXSXPIIZWJLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H33N3 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

801267-79-8

Product Name

3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole

Molecular Formula

C21H33N3

Molecular Weight

327.5 g/mol

IUPAC Name

3,4-dicyclopropyl-5-(4-pentyl-1-bicyclo[2.2.2]octanyl)-1,2,4-triazole

InChI

InChI=1S/C21H33N3/c1-2-3-4-9-20-10-13-21(14-11-20,15-12-20)19-23-22-18(16-5-6-16)24(19)17-7-8-17/h16-17H,2-15H2,1H3

InChI Key

ICXSXPIIZWJLBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)C3=NN=C(N3C4CC4)C5CC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-cyclopropylcyclopropanecarboxamide (2-A) (26 mg, 0.210 mmol) in 0.50 ml toluene was added methyl triflate (1.45 mg, 1 eq) and the reaction was heated at 100° C. for 5-7 min until all of the amide went into solution. To this crude solution was added 0.740 mL of a 0.3 M solution of 4-pentylbicyclo[2.2.2]octane-1-carbohydrazide in DMF (1.1 eq, crude, prepared as described in Step A of Example 1) followed by triethylamine (0.059 mL, 2 eq) and the mixture was heated at 130° C. for 4 h. After this time the solvent was removed under reduced pressure, and the residue was chromatographed on C-18 reverse phase (gradient 90% water to 100% acetonitrile, 0.1% TPA). The fractions containing the compound were determined by LCMS, added to 200 mL of methylene chloride, and extracted with saturated aqueous sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under diminished. The residue was lyophilized from benzene to afford 3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole (2-B); MS (ESI+)=328.3 (M+1).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
1.45 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
amide
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reactant
Reaction Step Two
[Compound]
Name
crude solution
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reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-pentylbicyclo[2.2.2]octane-1-carbohydrazide
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.059 mL
Type
reactant
Reaction Step Four

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